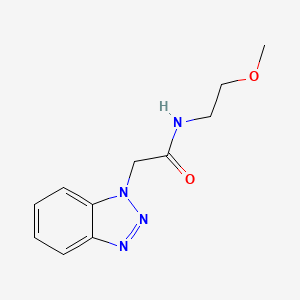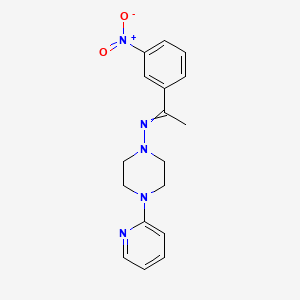![molecular formula C19H28N2O2 B5734242 N-cyclohexyl-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5734242.png)
N-cyclohexyl-3-[(2-ethylbutanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-3-[(2-ethylbutanoyl)amino]benzamide is a chemical compound known for its unique structure and properties It is characterized by a cyclohexyl group attached to a benzamide core, with an additional 2-ethylbutanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-[(2-ethylbutanoyl)amino]benzamide typically involves the reaction of 3-amino-N-cyclohexylbenzamide with 2-ethylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the use of automated reactors and purification systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-[(2-ethylbutanoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens, nucleophiles, often in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions result in the replacement of specific functional groups with new groups, altering the compound’s properties.
Scientific Research Applications
N-cyclohexyl-3-[(2-ethylbutanoyl)amino]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-[(2-ethylbutanoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-cyclohexyl-3-[(2-ethylbutanoyl)amino]benzamide: This compound is similar in structure but contains a chlorine atom, which may alter its chemical and biological properties.
N-cyclohexyl-3-[(2-methylbutanoyl)amino]benzamide: This compound has a methyl group instead of an ethyl group, leading to differences in its reactivity and applications.
Uniqueness
N-cyclohexyl-3-[(2-ethylbutanoyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-cyclohexyl-3-(2-ethylbutanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-3-14(4-2)18(22)21-17-12-8-9-15(13-17)19(23)20-16-10-6-5-7-11-16/h8-9,12-14,16H,3-7,10-11H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZOOFSTPYQIEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-8-methyl-3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B5734168.png)
![3-(2-methylphenyl)spiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1'-cyclopentane]](/img/structure/B5734170.png)
![(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetic acid](/img/structure/B5734178.png)
![(4-ETHYLPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B5734183.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide](/img/structure/B5734194.png)

![4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5734210.png)



![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5734235.png)

![ethyl 4-[(cyclohexylacetyl)amino]benzoate](/img/structure/B5734237.png)
